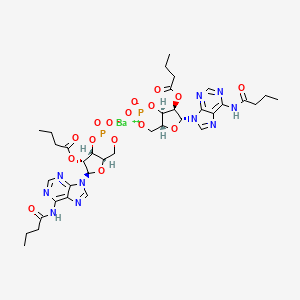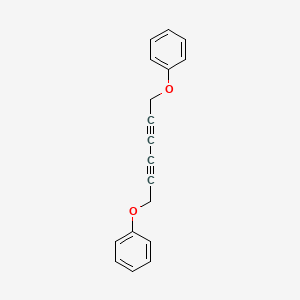
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, also known as BEAA-Al, is an organometallic compound. It is composed of two ethyl acetoacetate (EAA) molecules and one 2,4-pentanedionate (PED) molecule, all of which are bound to an aluminium atom . It is commonly used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds and in the production of pharmaceuticals and fine chemicals .
Molecular Structure Analysis
The molecular formula of Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium is C17H25AlO8 . It comprises two ethyl acetoacetate ligands and two 2,4-pentanedionato ligands bound to an aluminum center .Physical And Chemical Properties Analysis
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium appears as a pale yellow to amber or light brown liquid. It has a melting point of 25 °C and a density of 1.13 g/mL. It is insoluble in water but soluble in n-Hexane, Toluene, Isopropanol, 2-Propanol, Ethyl acetate, and Methyl ethyl ketone .Aplicaciones Científicas De Investigación
Organometallic Reagent
“Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium” is an organometallic compound. Organometallics are useful reagents in various chemical reactions . They are often used in the synthesis of complex organic molecules .
Catalyst
This compound can serve as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process .
Precursor Material
“Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium” can be used as a precursor material in various applications . Precursor materials are substances that undergo chemical changes to produce another substance .
Thin Film Deposition
This compound has applications in thin film deposition . Thin film deposition is a process used in semiconductor manufacturing to lay down a thin layer of material onto a substrate .
Industrial Chemistry
“Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium” has applications in industrial chemistry . Industrial chemistry involves the production of chemical compounds for use in various industries .
LED Manufacturing
This compound can be used in the manufacturing of LEDs . LEDs, or Light Emitting Diodes, are a type of solid-state lighting that is extremely energy efficient and long-lasting .
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal center .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal center plays a crucial role . The resulting changes could vary widely, from alterations in protein function to the initiation of various chemical reactions .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways due to their diverse reactivity . The downstream effects of these interactions can range from changes in cellular metabolism to modifications in signal transduction pathways .
Pharmacokinetics
The compound is soluble in n-hexane, toluene, isopropanol, 2-propanol, ethyl acetate, and methyl ethyl ketone, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
Given its classification as an organometallic compound, it may have a wide range of potential effects, depending on its specific interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium. suggests that its activity could be influenced by the polarity of the environment. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDZHBOVXASGG-YXPRGSJFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)C)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25AlO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium | |
CAS RN |
19443-16-4 |
Source


|
| Record name | Aluminium, bis(ethyl 3-oxobutanoato-O1',O3)(2,4-pentanedionato)-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






